Home > Products > Screening Compounds P43965 > Gusacitinib hydrochloride
Gusacitinib hydrochloride - 2228989-14-6

Gusacitinib hydrochloride

Catalog Number: EVT-10991846
CAS Number: 2228989-14-6
Molecular Formula: C24H29ClN8O2
Molecular Weight: 497.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Gusacitinib hydrochloride, also known as ASN-002 hydrochloride, is a novel compound that functions as a dual inhibitor of Spleen Tyrosine Kinase and Janus Kinases. This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of inflammatory conditions such as chronic hand eczema. The compound is characterized by its ability to modulate immune responses through the inhibition of key signaling pathways involved in inflammation.

Source and Classification

Gusacitinib hydrochloride is classified as a small molecule pharmaceutical agent. It falls under the category of kinase inhibitors, specifically targeting Spleen Tyrosine Kinase and Janus Kinases (JAK1, JAK2, JAK3, and TYK2). This classification positions it among other therapeutic agents that are used to treat autoimmune diseases and inflammatory disorders. Its development has been driven by the need for effective treatments in conditions where traditional therapies may be inadequate.

Synthesis Analysis

Methods and Technical Details

The synthesis of gusacitinib hydrochloride involves several key steps. While specific synthetic routes are proprietary, general methodologies for synthesizing similar compounds typically include:

  1. Formation of Key Intermediates: Initial steps often involve the creation of intermediates that serve as building blocks for the final product.
  2. Coupling Reactions: These intermediates are coupled through various chemical reactions, such as amide formation or alkylation.
  3. Purification: The crude product undergoes purification processes such as crystallization or chromatography to isolate the desired hydrochloride salt form.

The synthesis aims to achieve high purity and yield, essential for pharmaceutical applications.

Molecular Structure Analysis

Structure and Data

Gusacitinib hydrochloride possesses a complex molecular structure that can be represented by its chemical formula. The elemental composition includes:

  • Carbon (C): 58.00%
  • Hydrogen (H): 5.88%
  • Chlorine (Cl): 7.13%
  • Nitrogen (N): 22.55%
  • Oxygen (O): 6.44%

The molecular structure features functional groups that facilitate its interaction with target kinases, enhancing its inhibitory activity.

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involved in the activity of gusacitinib hydrochloride relate to its binding interactions with Spleen Tyrosine Kinase and Janus Kinases. These reactions typically involve:

  1. Competitive Inhibition: Gusacitinib competes with ATP for binding at the active site of the kinases.
  2. Conformational Changes: Binding induces conformational changes in the kinases that inhibit their activity, disrupting downstream signaling pathways associated with inflammation.

The efficacy of these reactions is quantified using IC50 values, which indicate the concentration required to inhibit 50% of enzyme activity.

Mechanism of Action

Process and Data

Gusacitinib exerts its therapeutic effects through a well-defined mechanism involving:

  1. Inhibition of Kinase Activity: By inhibiting Spleen Tyrosine Kinase and Janus Kinases, gusacitinib prevents the phosphorylation of target proteins involved in inflammatory signaling pathways.
  2. Reduction in Cytokine Production: This inhibition leads to decreased production of pro-inflammatory cytokines, thereby mitigating inflammation and associated symptoms.

Clinical studies have demonstrated significant improvements in patients with chronic hand eczema, showcasing gusacitinib's potential as an effective treatment option .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Gusacitinib hydrochloride exhibits several notable physical and chemical properties:

  • Solubility: The compound is soluble in various organic solvents, which facilitates its formulation into pharmaceutical preparations.
  • Stability: The hydrochloride salt form enhances stability compared to its free base counterpart.
  • Crystalline Form: Characterization studies have identified specific crystalline forms that are relevant for drug formulation .

These properties are crucial for ensuring bioavailability and therapeutic efficacy.

Applications

Scientific Uses

Gusacitinib hydrochloride is primarily investigated for its applications in treating inflammatory diseases, particularly:

  • Chronic Hand Eczema: Clinical trials have shown promising results regarding efficacy and safety .
  • Other Autoimmune Conditions: Given its mechanism of action, gusacitinib may also be applicable in other inflammatory disorders where Spleen Tyrosine Kinase and Janus Kinases play a significant role.

Ongoing research continues to explore its full therapeutic potential across various indications within immunology and dermatology contexts.

Molecular Pharmacology and Target Profiling

Kinase Inhibition Selectivity and Potency Profiling

Quantitative Kinome-Wide Inhibition Signatures

Gusacitinib hydrochloride (chemical name: ASN-002 hydrochloride) exhibits targeted inhibition against spleen tyrosine kinase (SYK) and Janus kinase (JAK) family members. Quantitative profiling reveals half-maximal inhibitory concentration (IC50) values as follows: 5 nM for SYK, 46 nM for Janus kinase 1, 4 nM for Janus kinase 2, 11 nM for Janus kinase 3, and 8 nM for tyrosine kinase 2 [1] [4]. This inhibition signature positions gusacitinib hydrochloride as a dual SYK/pan-JAK inhibitor with low-nanomolar potency. Kinome-wide selectivity analyses indicate preferential targeting of SYK and JAK isoforms over other kinases, attributable to its optimized adenosine triphosphate-binding site interactions. Comparative studies show 9-fold higher potency against SYK versus Janus kinase 1, suggesting nuanced isoform selectivity within its primary targets [2] [6].

Table 1: Inhibition Profile of Gusacitinib Hydrochloride | Kinase Target | IC50 (nM) | Biological Role | |------------------|------------------------|---------------------| | SYK | 5 | Immunoreceptor signaling | | JAK1 | 46 | Pro-inflammatory cytokine signaling | | JAK2 | 4 | Hematopoiesis, growth factor signaling | | JAK3 | 11 | Lymphocyte development | | TYK2 | 8 | Interleukin-12/23 signaling |

Structural Determinants of SYK/JAK Family Binding Affinity

The binding affinity of gusacitinib hydrochloride stems from specific molecular interactions with conserved kinase domains. Its chemical scaffold features a cyanopropylene-linked pyrrolopyrimidine core that forms hydrogen bonds with:

  • The hinge region backbone of SYK (via pyrimidine N1 and carbonyl groups)
  • The conserved lysine-glutamate salt bridge in JAKs' adenosine triphosphate-binding cleft [4] [6].

Molecular weight (460.53 g/mol for freebase; 496.99 g/mol for hydrochloride) and topological polar surface area (134.06 Ų) facilitate optimal kinase domain penetration. The compound’s binding mode exploits the hydrophobic pocket adjacent to the gatekeeper residue in SYK and Janus kinase 2, with differential affinity across Janus kinase isoforms influenced by JH2 pseudo-kinase domain interactions [4] [6]. Hydrogen-bonding capacity (8 acceptors, 3 donors) and moderate lipophilicity (XLogP: 2.6) further enable selective engagement with SYK/JAK over kinases with sterically constrained catalytic clefts [6].

Enzymatic Inhibition Kinetics and Thermodynamic Binding Studies

Adenosine Triphosphate-Competitive Binding Mechanisms

Gusacitinib hydrochloride functions as a reversible adenosine triphosphate-competitive inhibitor, binding the active conformation of SYK and Janus kinase catalytic domains (JH1). Enzymatic kinetics demonstrate concentration-dependent inhibition of Janus kinase 2-mediated signal transducer and activator of transcription phosphorylation, with inhibition constants (Ki) aligning with cellular IC50 values [1] [5]. Binding thermodynamics reveal favorable enthalpy-driven interactions with SYK, attributable to hydrogen bonding networks that compensate for entropy loss upon kinase domain engagement [4] [5].

Mechanistically, gusacitinib hydrochloride occupies the adenosine triphosphate-binding pocket through:

  • Van der Waals contacts with conserved leucine residues (Leu377 in SYK; Leu932 in Janus kinase 2)
  • Hydrophobic packing against the glycine-rich loop (SYK Gly346; Janus kinase 2 Gly856)
  • Electrostatic stabilization via the cyanopropylene moiety [4] [6].

This adenosine triphosphate-competitive behavior suppresses kinase autophosphorylation and substrate turnover, validated through phosphopeptide mapping in B-cell receptor-activated lymphocytes (SYK inhibition) and interleukin-2-stimulated T-cells (Janus kinase 3 inhibition) [1] [4].

Allosteric Modulation Potential

No evidence supports allosteric modulation by gusacitinib hydrochloride. Its inhibition kinetics follow classical Michaelis-Menten models with increased substrate Michaelis constant without changes in maximum velocity, indicating purely competitive mechanisms [1] [4]. Molecular dynamics simulations predict weak affinity for Janus homology 2 pseudo-kinase domains, suggesting negligible allosteric influence on Janus kinase 2 hyperactivation mutants (e.g., Janus kinase 2 V617F) [5]. The compound’s pharmacophore aligns with type I kinase inhibitors that stabilize active kinase conformations, distinct from type II inhibitors that target inactive conformations or allosteric pockets [5].

Intracellular Signalosome Engagement Mapping

Gusacitinib hydrochloride disrupts key immunologic signalosomes through concurrent SYK and JAK inhibition:

Table 2: Signalosome Modulation by Gusacitinib Hydrochloride | Signalosome Complex | Affected Pathways | Functional Consequences | |--------------------------|------------------------|------------------------------| | B-cell receptor signalosome | PLCγ2, BTK, Vav phosphorylation | Reduced B-cell activation and antigen presentation | | JAK-STAT signalosome | STAT1/3/5/6 phosphorylation | Suppression of pro-inflammatory cytokine signaling | | FcεRI signalosome | LAT, SLP-76 phosphorylation | Inhibition of mast cell degranulation | | Cytokine receptor signalosome | STAT-mediated transcription | Downregulation of interleukin-4, interleukin-13, interferon gamma responses |

In primary immune cells, gusacitinib hydrochloride demonstrates multi-tiered signalosome engagement:1. Immediate suppression (≤30 minutes) of proximal phosphorylation events:- 90% reduction in SYK-dependent phosphorylated linker for activation of T-cells phosphorylation in IgE-activated mast cells- 85% inhibition of Janus kinase 2-dependent signal transducer and activator of transcription 5 phosphorylation in interleukin-3-stimulated basophils [1] [4]2. Secondary modulation (2–6 hours) of adaptor proteins:- Disassembly of signal transducer and activator of transcription 3-transcriptional complexes in keratinocytes- Impaired nuclear translocation of signal transducer and activator of transcription 6 in interleukin-4-stimulated monocytes [1] [3]3. Tertiary effects (24–72 hours) on inflammatory gene networks:- Downregulation of interleukin-31-induced pruritus genes (TRPV1, GRP)- Suppression of tumor necrosis factor alpha/interleukin-23-driven psoriasis-like signatures [3] [7]

In dermatological pathologies, this multi-nodal engagement translates to rapid inhibition of atopic dermatitis-associated cytokine axes: interleukin-4/interleukin-13 (Janus kinase 6-dependent), interleukin-31 (Janus kinase 1/2-dependent), and interleukin-17 (SYK-dependent) [3] [7]. Cancer models show complementary signalosome blockade, with >95% tumor growth suppression in H929 multiple myeloma xenografts via combined inhibition of B-cell receptor (SYK) and interleukin-6 (Janus kinase 2) pathways [1] [4]. The convergence of SYK and JAK blockade thus enables unique interception of cross-talk between immunoreceptor and cytokine signalosomes, distinguishing gusacitinib hydrochloride from selective Janus kinase inhibitors [1] [3] [4].

Properties

CAS Number

2228989-14-6

Product Name

Gusacitinib hydrochloride

IUPAC Name

2-[1-[4-[4-(4-hydroxypiperidin-1-yl)anilino]-5-oxo-6H-pyrimido[4,5-d]pyridazin-2-yl]piperidin-4-yl]acetonitrile;hydrochloride

Molecular Formula

C24H29ClN8O2

Molecular Weight

497.0 g/mol

InChI

InChI=1S/C24H28N8O2.ClH/c25-10-5-16-6-11-32(12-7-16)24-28-20-15-26-30-23(34)21(20)22(29-24)27-17-1-3-18(4-2-17)31-13-8-19(33)9-14-31;/h1-4,15-16,19,33H,5-9,11-14H2,(H,30,34)(H,27,28,29);1H

InChI Key

KAYUSRUJDSKRCJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC#N)C2=NC3=C(C(=O)NN=C3)C(=N2)NC4=CC=C(C=C4)N5CCC(CC5)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.